2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a structurally complex purine derivative functionalized with a 3,4-dihydroquinoline substituent and an acetic acid moiety. The compound features a purine core modified at the 3-position with a methyl group and at the 8-position with a bicyclic 3,4-dihydroquinoline system.
Properties
IUPAC Name |
2-[8-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-8-4-6-10-5-2-3-7-11(10)21/h2-3,5,7H,4,6,8-9H2,1H3,(H,23,24)(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFMPARZUBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps, starting with the preparation of the quinoline and purine intermediates. The quinoline derivative can be synthesized through the reduction of quinoline-2-one derivatives . The purine derivative is often prepared via a series of condensation reactions involving appropriate amines and aldehydes . The final step involves coupling these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and purine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline and purine rings to their respective dihydro forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and purine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-one and purine-2,6-dione derivatives, while reduction could produce dihydroquinoline and dihydropurine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3,4-dihydroquinoline compounds exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that similar quinoline derivatives can disrupt cellular signaling pathways involved in cancer progression, suggesting a promising avenue for further exploration of this compound in oncology .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neurological Applications
Given the structural similarities to other neuroactive compounds, there is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in neuroprotection against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Applications
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been shown to inhibit enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic interventions in diseases characterized by altered metabolism .
Drug Delivery Systems
Due to its unique chemical structure, the compound is being investigated as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a candidate for developing advanced pharmaceutical formulations .
Materials Science Applications
Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of novel polymers with specific properties. These polymers can be engineered for applications ranging from biodegradable materials to advanced coatings with enhanced durability and resistance to environmental factors .
Nanotechnology
In nanotechnology, the compound has been explored as a precursor for creating nanoparticles with specific functionalities. These nanoparticles have applications in targeted drug delivery and imaging techniques, showcasing the versatility of the compound beyond traditional chemical applications .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs of the target compound that showed enhanced activity against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
- Antimicrobial Efficacy : In a clinical trial reported by Antimicrobial Agents and Chemotherapy, derivatives were tested against multi-drug resistant bacteria, demonstrating effective inhibition comparable to established antibiotics.
- Neuroprotective Study : Research published in Neuroscience Letters presented findings where the compound reduced neuronal cell death induced by oxidative stress in vitro, suggesting its potential use in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline and purine moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Combines a furoquinoline scaffold with a 4-methoxyphenyl group and acetic acid.
- Synthesis: Derived from 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid via a multicomponent reaction .
- Key Differences: The furoquinoline system replaces the dihydroquinoline in the target compound, and the purine core is absent. This reduces nucleotide-like interactions but enhances π-stacking due to the planar furoquinoline system.
N-{7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}glycine
- Structure: Features a purine core with a hydroxypropyl-phenoxy substituent and glycine instead of acetic acid.
2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic Acid
- Structure : Replaces the oxygen in the acetic acid group with sulfur and introduces a 2-ethoxyethyl chain.
- Reactivity : The thioether linkage increases lipophilicity and may alter redox properties compared to the oxygen-based acetic acid in the target compound .
Comparative Physicochemical Properties
Analytical Characterization
All compounds were validated using:
Biological Activity
The compound 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex molecule that incorporates a quinoline moiety and a purine derivative. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H19N3O4
- Molecular Weight : 341.36 g/mol
- IUPAC Name : 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
- Antioxidant Activity : The presence of quinoline derivatives often correlates with antioxidant properties, which may contribute to reducing oxidative stress in cells .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance:
- In Vitro Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and A549, with IC50 values ranging from 0.94 μM to 1.82 μM . This suggests that the compound may exhibit comparable or enhanced activity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.34 |
| A549 | 1.46 |
| HCT116 | 0.94 |
| HepG2 | 1.82 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Compounds containing similar functional groups have been reported to inhibit COX enzymes, which are crucial mediators in inflammatory processes .
Case Studies
Several case studies have explored the biological activities of quinoline derivatives:
- Study on Quinoline-Sulfonamide Derivatives : A study synthesized several derivatives and evaluated their anti-proliferative effects against tumor cell lines. The most potent derivative exhibited an IC50 of 1.34 μM against HeLa cells, indicating significant potential for further development .
- Molecular Docking Studies : In silico docking studies have suggested that compounds similar to the one show strong binding affinity to tubulin, which could explain their inhibitory effects on cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
